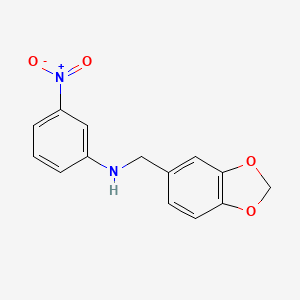

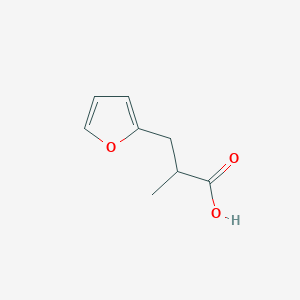

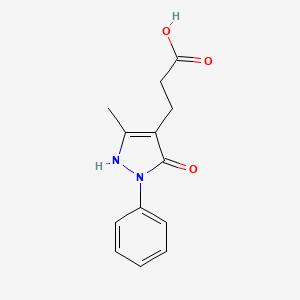

3-(Furan-2-yl)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Furan-2-yl)-2-methylpropanoic acid is a compound that features a furan ring, which is a key structural subunit in many bioactive natural products and pharmaceutically important substances. Furan derivatives are also found in flavor and fragrance compounds and serve as versatile intermediates in synthetic organic chemistry .

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. One approach involves the Cu(I)/L-proline-catalyzed coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes, followed by a cyclization process to yield polysubstituted furans . Another method includes the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization step to form prop-2-en-1-ones . Additionally, the synthesis of 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazole derivatives has been reported, which involves Claisen Schmidt condensation and subsequent cyclization with hydroxylamine hydrochloride .

Molecular Structure Analysis

The molecular structure of furan derivatives can be characterized by various spectroscopic methods. For instance, the structure of (S)-Methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate was elucidated using intermolecular N-H...O hydrogen bonds, which link the molecules into extended chains . The crystal structures of some furan-based energetic materials were confirmed by single crystal X-ray diffraction .

Chemical Reactions Analysis

Furan derivatives can undergo a range of chemical reactions. The transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones to prop-2-en-1-ones via oxidative furan dearomatization and cyclization is one such reaction . Additionally, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives involves high-temperature reactions and the formation of energetic salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the thermal stabilities of various furan-based compounds were determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), indicating moderate thermal stabilities . The pharmacological properties of 3-(2-methyl-furan-3-yl)-4-substituted-Δ^2-1,2,4-triazoline-5-thiones were investigated, revealing strong antinociceptive properties in mice .

Applications De Recherche Scientifique

Furan Derivatives in Endophytic Fungus

New furan derivatives from mangrove-derived endophytic fungus Coriolopsis sp. J5 were studied. These derivatives include compounds structurally related to 3-(Furan-2-yl)-2-methylpropanoic acid and were characterized using NMR spectroscopy and HRESIMS measurements (Chen et al., 2017).

Oxidative Furan Dearomatization

A study explored the transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones to prop-2-en-1-ones via oxidative furan dearomatization. This process involves an unusual cyclization forming a fully conjugated system (Shcherbakov et al., 2021).

Synthesis of Furan Derivatives

Research on the synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles was conducted. This study is significant for understanding the chemical behavior of furan compounds related to 3-(Furan-2-yl)-2-methylpropanoic acid (Mironov et al., 2016).

Furan Dicarboxylic Acid in Uraemia

The furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, was studied for its role in plasma protein binding in uraemia. This compound has been implicated in several aspects of the uraemic syndrome (Costigan et al., 1996).

Novel Furan Derivatives Synthesis

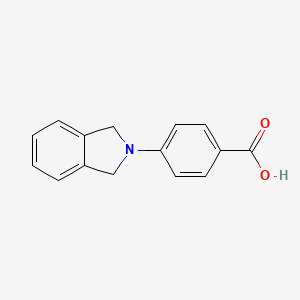

A study on the design and synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine was conducted. This research contributes to the broader understanding of furan derivatives (Kumar et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, (E)-3-(furan-2-yl)acrylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

3-(furan-2-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMODTDOWULALQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290376 |

Source

|

| Record name | 3-(furan-2-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-2-methylpropanoic acid | |

CAS RN |

6969-36-4 |

Source

|

| Record name | NSC68346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(furan-2-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)

![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)